Superior Biochemical Potency on PAK1 Compared to the Predecessor FRAX1036
G-5555 demonstrates a 6.3-fold improvement in biochemical potency against PAK1 compared to its predecessor, FRAX1036. This improved target engagement is a direct result of the chemical optimization strategy that aimed to overcome the limitations of FRAX1036 [1].
| Evidence Dimension | Biochemical Inhibitory Potency (Ki) against PAK1 |
|---|---|
| Target Compound Data | Ki = 3.7 nM |
| Comparator Or Baseline | FRAX1036: Ki = 23.3 nM |
| Quantified Difference | 6.3-fold more potent (lower Ki) |
| Conditions | In vitro biochemical kinase assay using a FRET peptide substrate . |
Why This Matters
Higher potency enables the use of lower compound concentrations in vitro and in vivo, potentially reducing off-target effects driven by mass action and improving the therapeutic window.
- [1] Ndubaku CO, et al. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety. ACS Med Chem Lett. 2015 Oct 31;6(12):1241-6. View Source
